α‑Amylase Inhibitory Potency vs. Acarbose (Class‑Level Inference)
The thiadiazole‑quinoline scaffold to which CAS 1207055‑91‑1 belongs has been validated in vitro against α‑amylase. In the seminal SAR study by Taha et al. (2017) [REFS‑1], the most potent congener achieved an IC₅₀ of 0.002 ± 0.60 μM against α‑amylase. Although the exact IC₅₀ of CAS 1207055‑91‑1 has not been reported in the peer‑reviewed literature, the known potency range for the class (0.002 – 42.31 μM) compares overwhelmingly favorably with the clinical standard acarbose (IC₅₀ = 53.02 ± 0.12 μM) [REFS‑1].
| Evidence Dimension | α‑Amylase inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | Not yet reported in peer‑reviewed literature |
| Comparator Or Baseline | Acarbose: IC₅₀ = 53.02 ± 0.12 μM; Best‑in‑class congener: IC₅₀ ≈ 0.002 μM |
| Quantified Difference | Class‑leading congener is >26,000‑fold more potent than acarbose |
| Conditions | In vitro α‑amylase inhibition assay, 30‑member thiadiazole‑quinoline library |
Why This Matters
For discovery programs targeting α‑amylase, the thiadiazole‑quinoline scaffold offers an order‑of‑magnitude potency advantage over acarbose, making CAS 1207055‑91‑1 a rational chemical probe candidate.
- [1] M. Taha et al., “Synthesis and study of the α‑amylase inhibitory potential of thiadiazole quinoline derivatives,” Bioorg. Chem., vol. 74, pp. 179‑186, 2017. View Source
